molecular formula C28H27NO5S B135816 Raloxifene N-Oxide CAS No. 195454-31-0

Raloxifene N-Oxide

Cat. No. B135816
CAS RN: 195454-31-0
M. Wt: 489.6 g/mol
InChI Key: KNADIZJVEMEXLS-UHFFFAOYSA-N
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Description

Raloxifene N-oxide is an anabolic steroid and a prodrug of raloxifene, a selective estrogen receptor modulator (SERM). It is a synthetic derivative of raloxifene, a drug commonly used for the treatment of osteoporosis and other postmenopausal conditions. This compound is a novel compound that has been studied for its potential therapeutic applications in a number of areas, including cancer, cardiovascular disease, and metabolic disorders.

Scientific Research Applications

Vasculo-Protective Effects

Raloxifene, a selective estrogen receptor modulator (SERM), has been shown to activate endothelial nitric oxide synthase (eNOS) in human endothelial cells. This action stimulates endothelial NO production, which could have direct vasculo-protective effects (Simoncini & Genazzani, 2000). Similarly, raloxifene enhances NO release in the rat aorta, increasing eNOS mRNA expression and indicating potential benefits for vascular health (Rahimian et al., 2002).

Impact on Inflammation and Organ Dysfunction

Raloxifene has been evaluated for its anti-inflammatory properties. In ovariectomized rats, it mitigated multiple organ dysfunction syndrome (MODS) by inducing high levels of heat shock protein 70 (HSP70) and heme oxygenase 1 (HO-1), thus exerting antioxidant and anti-inflammatory capacities (Shen et al., 2017). Additionally, it inhibits lipopolysaccharide-induced nitric oxide production in macrophage cells, suggesting an anti-inflammatory action through blocking specific signaling pathways (Lee, Park, & Kim, 2008).

Protective Effects in Osteoarthritis and Bone Health

Raloxifene shows potential chondroprotective roles in osteoarthritis. It was observed to restore cell viability and reduce inflammatory markers in human osteoarthritis chondrocytes exposed to Interleukin-1 beta (IL-1β) (Tinti et al., 2011). Moreover, studies have indicated that raloxifene can improve bone mechanical properties independently of changes in bone mass, possibly through a cell-independent mechanism affecting bone material properties (Gallant et al., 2014).

Applications in Brain Health and Neurodegenerative Diseases

Raloxifene may offer benefits in treating various types of brain injuries and neurodegenerative diseases. It has shown protective effects against brain damage after traumatic brain injury (TBI) in mice and exhibited potential in clinical trials assessing effects on mild cognitive impairments (Veenman, 2020).

Other Therapeutic Implications

Raloxifene has been evaluated for its effects on cognition, mental health, sleep, and sexual function in menopausal women, with some evidence suggesting improvement in verbal memory and a decrease in the risk of mild cognitive impairment (Yang, Yu, & Zhang, 2013).

Mechanism of Action

Target of Action

Raloxifene N-Oxide is an oxidative degradation product of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . The primary targets of Raloxifene are the estrogen receptors, ERα and ERβ .

Mode of Action

Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It has estrogenic effects in bone and antiestrogenic effects in the breasts and uterus . This means that it can bind to estrogen receptors and either activate or block them depending on the tissue type, leading to a variety of physiological effects.

Biochemical Pathways

Raloxifene has been found to modulate several cellular pathways. It has been reported to induce autophagy, a cellular process involved in the degradation and recycling of cellular components . It also has effects on cholesterol-related pathways, leading to increases in oxidative stress-related genes and autophagic induction through the TRIM and GABA pathways . Furthermore, it has been suggested that Raloxifene exerts its antioxidant effects partly via the GPR30 pathway, activating the phosphatidylinositol-3-kinase (PI3K)/Akt and MAPK signaling pathways, which play a central role in reducing oxidative stress .

Pharmacokinetics

Raloxifene has a bioavailability of about 2% . It is highly bound to plasma proteins, with about 95% of Raloxifene and its glucuronide metabolites being protein-bound . It is metabolized in the liver and intestines, primarily through glucuronidation . The elimination half-life of Raloxifene is approximately 28 hours for a single dose and 33 hours for multiple doses . It is excreted mainly in the feces .

Result of Action

The main effects of Raloxifene are to preserve bone mineral density and decrease the risk of breast cancer in postmenopausal women . It was associated with an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Raloxifene N-Oxide. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Raloxifene has shown pronounced protective effects against progressing brain damage after traumatic brain injury (TBI) in mice . It has also been assessed in various human clinical trials, including assaying its effects on mild cognitive impairments . For future human studies of raloxifene, to gain further insights regarding effects on neurodegeneration, cognitive impairment, and dementia, a dosage of 120 mg/kg of raloxifene (or higher, as up to 600 mg/kg) is optimal .

Biochemical Analysis

Biochemical Properties

Raloxifene N-Oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where it acts as both an agonist and antagonist depending on the tissue type . This compound also interacts with endothelial nitric oxide synthase (eNOS), leading to the release of nitric oxide (NO) from endothelial cells . This interaction is crucial for its vasculo-protective effects. Additionally, this compound has been shown to modulate the activity of heme oxygenase-1 (HO-1), an enzyme involved in cellular defense mechanisms .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it stimulates the release of nitric oxide, which is essential for vascular relaxation and protection . This compound also influences cell signaling pathways, particularly those involving estrogen receptors, leading to changes in gene expression and cellular metabolism . In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties . Furthermore, it has neuroprotective effects in neuronal cells, reducing oxidative stress and preventing cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to estrogen receptors, where it can act as an agonist or antagonist depending on the tissue context . This binding induces conformational changes in the receptor, allowing it to interact with specific DNA elements and regulate gene transcription. This compound also activates endothelial nitric oxide synthase through an estrogen receptor-dependent mechanism, leading to the acute release of nitric oxide . Additionally, it modulates the activity of heme oxygenase-1, contributing to its cytoprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can lead to the formation of other metabolites . Short-term exposure to this compound results in the rapid release of nitric oxide from endothelial cells, while long-term exposure can lead to sustained anti-inflammatory and neuroprotective effects . In vitro studies have shown that this compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as the reduction of pro-inflammatory cytokine production and protection against oxidative stress . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic benefits without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase II metabolism, primarily through glucuronidation and sulfation . These metabolic reactions are facilitated by enzymes such as uridine 5’-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . The resulting glucuronide and sulfate conjugates are then transported out of the cells by efflux transporters . This compound also affects metabolic flux and metabolite levels, particularly in pathways related to estrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), which facilitate its uptake into cells . Efflux transporters such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) are involved in its expulsion from cells . These transporters play a crucial role in determining the localization and accumulation of this compound within different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other nuclear proteins . This compound can also be found in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . The specific localization of this compound within subcellular compartments is essential for its activity and function.

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNADIZJVEMEXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173218
Record name Raloxifene N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195454-31-0
Record name Raloxifene N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195454310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BRV5W297
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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